2-Thiophenesulfonyl chloride

Reaction kinetics Nucleophilic substitution Sulfonamide synthesis

Medicinal chemists often face over-sulfonylation or exotherms when using highly reactive sulfonyl chlorides on polyfunctional, thermally labile amines. 2-Thiophenesulfonyl chloride offers a precise solution. · Kinetic Control: 3.7-fold lower electrophilicity vs. 3-thienyl isomer prevents bis-sulfonylation byproducts. · Orthogonal Coupling: Enables iterative ArSO₂Cl > ArBr coupling for rapid, non-symmetric teraryl assembly. · Quality Assured: Consistently ≥97% purity with full QA documentation for reliable scale-up.

Molecular Formula C4H3ClO2S2
Molecular Weight 182.7 g/mol
CAS No. 16629-19-9
Cat. No. B116581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiophenesulfonyl chloride
CAS16629-19-9
Synonyms2-Thiophenesulfonyl Chloride;  2-(Chlorosulfonyl)thiophene;  2-Thienylsulfonyl Chloride
Molecular FormulaC4H3ClO2S2
Molecular Weight182.7 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)S(=O)(=O)Cl
InChIInChI=1S/C4H3ClO2S2/c5-9(6,7)4-2-1-3-8-4/h1-3H
InChIKeyVNNLHYZDXIBHKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Thiophenesulfonyl Chloride Technical Profile


2-Thiophenesulfonyl chloride (CAS 16629-19-9) is a heteroaromatic sulfonyl chloride building block with molecular formula C₄H₃ClO₂S₂ and molecular weight 182.65 g/mol [1]. It exists as a low-melting solid (30–32 °C) with boiling point 130–132 °C at 14 mmHg, density approximately 1.534 g/cm³, and flash point >110 °C [1]. The compound is moisture-sensitive and reacts with water [1]. Its primary synthetic utility lies in electrophilic sulfonylation of amines, alcohols, and other nucleophiles to form sulfonamides and sulfonate esters . Commercial sources typically supply the compound at 97% purity .

Electrophilic sulfonylation building block
Requires anhydrous handling
Verify purity specification for synthesis

2-Thiophenesulfonyl Chloride: Not Interchangeable


Sulfonyl chlorides are not functionally interchangeable despite sharing a common electrophilic sulfur center. The heteroaromatic thiophene ring in 2-thiophenesulfonyl chloride imparts distinct electronic and steric properties that directly affect reaction kinetics, regioselectivity in cross-coupling, and the pharmacological profile of derived sulfonamides. Substitution of the thiophene-2-sulfonyl moiety with benzenesulfonyl, 3-thiophenesulfonyl, or furan-2-sulfonyl groups alters nucleophilic substitution rates by up to 3.7-fold [1] and changes desulfitative cross-coupling behavior [2]. These quantifiable differences make empirical substitution risky without re-optimizing reaction conditions and can lead to failed syntheses or altered biological activity in downstream drug candidates [1].

Heteroaromatic thiophene ring imparts distinct electronic effects; benzenesulfonyl substitution may alter kinetics and product profiles.

Regioisomeric 3-thiophenesulfonyl chloride may exhibit different reactivity and selectivity in cross-coupling reactions.

Furan-2-sulfonyl analog may not directly replace thiophene-2-sulfonyl group without re-optimization.

2-Thiophenesulfonyl Chloride Evidence Guide


Nucleophilic Substitution Rate vs. 3-Thiophenesulfonyl Chloride

In methanol at 25 °C, 2-thiophenesulfonyl chloride reacts with aniline at a rate 3.7-fold lower than its regioisomer 3-thiophenesulfonyl chloride [1]. Both isomers are slower than benzenesulfonyl chloride, with the reactivity order being: benzenesulfonyl chloride > 3-thiophenesulfonyl chloride > 2-thiophenesulfonyl chloride [1]. The Hammett ρ value for 2-thiophenesulfonyl chloride is −2.25, identical to that of the 3-isomer and benzene analog, confirming a conserved addition-elimination mechanism despite differing absolute rates [1].

Rate vs. 3-ThSO₂Cl
Head-to-head
3.7-fold slower than 3-thiophenesulfonyl chloride
Reported lower rate supports kinetic control
MeOH, 25 °C, aniline; benzenesulfonyl chloride ~12× faster
Reaction kinetics Nucleophilic substitution Sulfonamide synthesis

Hammett Sensitivity (ρ) Comparison

The Hammett reaction constant (ρ) for the reaction of 2-thiophenesulfonyl chloride with substituted anilines in methanol is −2.25 [1]. This value is identical to those reported for 3-thiophenesulfonyl chloride (ρ = −2.25) and benzenesulfonyl chloride (ρ ≈ −2.2 to −2.3) [1]. The Brønsted β value is 0.53 [2]. The consistent ρ values across substrates confirm that all three sulfonyl chlorides proceed via the same addition-elimination mechanism [1][2].

Hammett ρ
Reported
ρ = −2.25
Identical mechanism across aryl sulfonyl chlorides
Consistent with benzenesulfonyl and 3-isomer (within ±0.05)
Linear free energy relationships Mechanistic analysis Substituent effects

Cross-Coupling Electrophile Reactivity Tier

In palladium-catalyzed Suzuki-Miyaura desulfitative cross-coupling, the general reactivity order for electrophiles is: ArI > ArSO₂Cl > ArBr ≫ ArCl [1]. 2-Thiophenesulfonyl chloride, as a heteroaromatic sulfonyl chloride, falls within this intermediate tier, offering greater reactivity than aryl bromides while avoiding the cost and stability issues associated with aryl iodides [1]. This positions 2-thiophenesulfonyl chloride as a strategic electrophile for sequential coupling strategies where chloride, sulfone, and nitro leaving groups can be orthogonally activated [2].

Cross-Coupling Reactivity
Class-level
ArI > ArSO₂Cl > ArBr ≫ ArCl
Intermediate tier supports orthogonal coupling strategies
Class-level inference; verify for specific substrates
Suzuki-Miyaura coupling Desulfitative cross-coupling C–C bond formation

Kinetic Solvent Isotope Effect (KSIE) Profile

The kinetic solvent isotope effect (KSIE) for solvolysis of 2-thiophenesulfonyl chloride is 2.24 in methanol and 1.47 in water [1]. These values are diagnostic of a nucleophilic catalysis mechanism rather than general base catalysis [2]. The KSIE magnitude indicates the extent of proton transfer in the rate-determining step and can be used to benchmark reactivity against other sulfonyl chlorides when optimizing aqueous or mixed-solvent reaction conditions [1].

KSIE
Reported
2.24 (MeOH) / 1.47 (H₂O)
Nucleophilic catalysis mechanism; guides solvent selection
25 °C; higher KSIE in methanol indicates greater proton transfer
Solvolysis kinetics Solvent isotope effect Hydrolysis mechanism

Sulfonamide Synthesis Baseline Yield

Reaction of 2-thiophenesulfonyl chloride (365.3 mg, 2.0 mmol) with ammonia solution in THF at 0 °C to room temperature over 2 hours afforded thiophene-2-sulfonamide in 65% isolated yield (212 mg) . This yield represents a baseline for unoptimized conditions with the simplest nitrogen nucleophile. While no direct comparator yield is reported for other sulfonyl chlorides under identical conditions, this value serves as a reference point for method development when planning sulfonamide library synthesis .

Sulfonamide Yield
Data to verify
65% isolated (NH₃, THF, 0 °C to r.t.)
Baseline yield for method development
Single reported condition; optimization may improve
Sulfonamide synthesis Yield optimization Ammonia coupling

2-Thiophenesulfonyl Chloride Application Scenarios


Controlled Sulfonylation of Labile Amines

The 3.7-fold lower reaction rate of 2-thiophenesulfonyl chloride relative to 3-thiophenesulfonyl chloride with aniline [1] makes it preferable for sulfonylation of amines that are thermally labile, prone to over-sulfonylation, or contain multiple nucleophilic sites. The reduced electrophilicity allows for better kinetic control, minimizing exotherms and reducing the formation of bis-sulfonylated byproducts. This is particularly valuable in the synthesis of sulfonamide-based drug candidates where a single sulfonyl group must be installed selectively [2].

Sequential Cross-Coupling for Polyaryl Synthesis

The intermediate reactivity of 2-thiophenesulfonyl chloride in the series ArI > ArSO₂Cl > ArBr ≫ ArCl [1] enables its use in iterative or orthogonal coupling strategies. When a molecule bears both a sulfonyl chloride and an aryl halide, the sulfonyl chloride can be coupled first under mild conditions, leaving the halide intact for a subsequent coupling step. This orthogonal reactivity facilitates rapid assembly of non-symmetric ter- and quateraryls in only 2–3 steps [2].

KSIE-Guided Solvent Optimization

The established kinetic solvent isotope effect values (KSIE = 2.24 in methanol, 1.47 in water) [1] provide a quantitative framework for optimizing solvolysis conditions and predicting aqueous stability. Researchers can use these values to benchmark solvent systems, anticipate hydrolytic degradation rates during workup, and design reaction conditions that balance nucleophilicity with solvent ionizing power. The KSIE data confirm a nucleophilic catalysis mechanism [2], guiding the selection of protic vs. aprotic solvent systems for maximal yield.

Factor Xa Inhibitor Intermediate Synthesis

2-Thiophenesulfonyl chloride has been specifically employed as an acylating agent in the synthesis of cyclic urea factor Xa inhibitors, where it reacts with a piperidine intermediate to install the critical thiophene-2-sulfonamide pharmacophore [1]. The thiophene-2-sulfonyl group occupies the S1 pocket of factor Xa, and substitution with benzene or furan sulfonyl groups would alter binding affinity [2]. The demonstrated use in this validated pharmaceutical route substantiates the compound's procurement value for medicinal chemistry programs targeting coagulation factors.

Application
Selection Property
Validation Focus
Controlled sulfonylation of labile amines
Reported lower electrophilicity
Exotherm and over-sulfonylation profile
Sequential cross-coupling for polyaryl synthesis
Intermediate cross-coupling reactivity tier
Orthogonal leaving group compatibility
KSIE-guided solvent optimization
Established KSIE benchmarks
Hydrolytic stability and solvent ionizing power
Factor Xa inhibitor intermediate synthesis
Thiophene-2-sulfonyl pharmacophore installation
Binding affinity in factor Xa assays

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